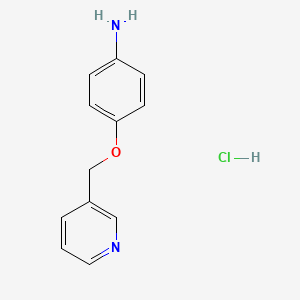4-(Pyridin-3-ylmethoxy)aniline hydrochloride
CAS No.:
Cat. No.: VC16424305
Molecular Formula: C12H13ClN2O
Molecular Weight: 236.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13ClN2O |
|---|---|
| Molecular Weight | 236.70 g/mol |
| IUPAC Name | 4-(pyridin-3-ylmethoxy)aniline;hydrochloride |
| Standard InChI | InChI=1S/C12H12N2O.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h1-8H,9,13H2;1H |
| Standard InChI Key | XUDMMVQWKGZCBB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)COC2=CC=C(C=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
4-(Pyridin-3-ylmethoxy)aniline hydrochloride (C₁₂H₁₃ClN₂O) derives from the parent compound 4-(pyridin-3-ylmethoxy)aniline, with a molecular weight of 236.70 g/mol . The hydrochloride salt formation improves aqueous solubility, a critical factor for bioavailability in drug formulations. Key structural features include:
-
Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to π-stacking interactions and hydrogen bonding .
-
Methoxy bridge: Enhances electronic effects and steric bulk, influencing binding to biological targets .
-
Aniline group: Provides primary amine functionality for derivatization and salt formation .
Table 1: Physicochemical Properties
The compound’s collision cross-section (CCS) values, predictive of its gas-phase ion mobility, align with mid-sized aromatic amines, suggesting moderate membrane permeability .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While direct synthesis protocols for the hydrochloride salt are sparingly documented, analogous routes for related pyridine-aniline derivatives provide a framework. A validated approach involves:
-
Williamson Ether Synthesis: Reacting pyridin-3-ylmethanol with 4-nitroaniline under basic conditions to form 4-(pyridin-3-ylmethoxy)nitrobenzene .
-
Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) converts the nitro group to an amine, yielding 4-(pyridin-3-ylmethoxy)aniline .
-
Salt Formation: Treating the free base with hydrochloric acid in an aprotic solvent to precipitate the hydrochloride salt .
Industrial Considerations
Scale-up necessitates continuous flow reactors to optimize yield (>85%) and purity . Key challenges include controlling exothermic reactions during ether formation and ensuring complete nitro reduction to avoid genotoxic impurities .
Biological Activities and Mechanisms
Enzyme Modulation
In Aedes aegypti, N-(pyridin-4-ylmethyl)aniline derivatives inhibit Kir1 channels (IC₅₀ ≈ 10 μM), impairing renal function and larval development . While the 3-ylmethoxy variant remains untested, structural similarities suggest comparable activity against ion channels in disease vectors .
Applications in Pharmaceutical Development
Drug Candidate Optimization
The hydrochloride salt’s enhanced solubility makes it a viable intermediate for:
-
Prodrugs: Covalent attachment of hydrolyzable groups (e.g., esters) to improve oral absorption .
-
Targeted Therapies: Conjugation with monoclonal antibodies for site-specific kinase inhibition .
Antimicrobial Formulations
Pyridine-aniline hybrids exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 10–50 μg/mL) . The hydrochloride form may potentiate efficacy in acidic infection microenvironments .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Pyridine-Aniline Derivatives
The methoxy group’s electron-donating effects enhance binding affinity compared to halogenated analogs, though metabolic stability may be reduced .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume